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Introduction

L-Malic acid is a naturally occurring dicarboxylic acid that plays a crucial role in the Krebs

cycle and is found in a variety of fruits and vegetables.[1][2] Its concentration is a key quality

indicator in the food and beverage industry, particularly in wine and juice production, where it

contributes to the overall acidity and flavor profile.[2][3][4] In clinical and research settings, the

measurement of L-malic acid can be important for metabolic studies. This application note

details a reliable and specific enzymatic method for the quantitative determination of L-malic
acid concentration.

Principle of the Assay

The enzymatic assay for L-malic acid is based on the specific oxidation of L-malate to

oxaloacetate by the enzyme L-malate dehydrogenase (L-MDH). This reaction requires the

presence of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is concomitantly

reduced to NADH.[3][4][5]

The equilibrium of this reaction lies far to the side of L-malic acid.[1] To ensure the complete

and stoichiometric conversion of L-malic acid, the oxaloacetate formed is continuously

removed from the reaction mixture. This is achieved by a second enzymatic reaction catalyzed

by glutamate-oxaloacetate transaminase (GOT), also known as aspartate aminotransferase

(AST), in the presence of L-glutamate.[2][4]
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The amount of NADH formed is directly proportional to the initial amount of L-malic acid in the

sample. The concentration of L-malic acid is therefore determined by measuring the increase

in absorbance of NADH at 340 nm with a spectrophotometer.[1][3][6]

An alternative method utilizes the NAD(P)-linked malic enzyme, which catalyzes the oxidative

decarboxylation of L-malic acid to pyruvate, producing NAD(P)H.[1] This method does not

require a trapping agent as the reaction equilibrium favors pyruvate formation.[1]

Experimental Protocol
This protocol is based on the L-malate dehydrogenase/glutamate-oxaloacetate transaminase

method.

1. Materials and Reagents

Reagent/Material Specification Storage

Glycylglycine Buffer 0.6 M, pH 10.0 4°C

L-Glutamic Acid Solution 0.1 M 4°C

Nicotinamide Adenine

Dinucleotide (NAD+)
~47 mM 4°C

Glutamate-Oxaloacetate

Transaminase (GOT/AST)
~2 mg/mL suspension 4°C

L-Malate Dehydrogenase (L-

MDH)
~5 mg/mL solution 4°C

L-Malic Acid Standard Solution Concentration as required 4°C

Distilled Water Room Temperature

Spectrophotometer
Capable of measuring at 340

nm

Cuvettes 1 cm path length

Micropipettes
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2. Reagent Preparation

Buffer-Substrate Solution: Prepare a solution containing 0.6 M glycylglycine and 0.1 M L-

glutamate, with the pH adjusted to 10.0.[7] This solution is stable for several weeks at 4°C.[7]

NAD+ Solution: Prepare an approximately 47 mM solution of NAD+ in distilled water.[7] This

solution is stable for several weeks at 4°C.[7]

3. Sample Preparation

General: Samples should be diluted with distilled water to ensure the L-malic acid
concentration falls within the linear range of the assay (typically up to ~0.4 g/L in the

cuvette).[4]

Colored Samples (e.g., Red Wine): For highly colored samples, decolorization may be

necessary. This can be achieved by treating the sample with polyvinylpolypyrrolidone

(PVPP).[4]

Solid Samples: Homogenize solid samples in distilled water and clarify by centrifugation or

filtration to obtain a clear supernatant for analysis.

4. Assay Procedure

Set the spectrophotometer to a wavelength of 340 nm and zero the absorbance with air or

water.[7][8]

Prepare a blank and sample cuvette by adding the following reagents in the specified order:

Reagent Blank Cuvette Sample Cuvette

Buffer-Substrate Solution 1.00 mL 1.00 mL

NAD+ Solution 0.20 mL 0.20 mL

Distilled Water 1.00 mL 0.90 mL

GOT Suspension 0.01 mL 0.01 mL

Sample - 0.10 mL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/l-malic-acid%3A-enzymatic-method-%28type-ii%29
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/l-malic-acid%3A-enzymatic-method-%28type-ii%29
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/l-malic-acid%3A-enzymatic-method-%28type-ii%29
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/l-malic-acid%3A-enzymatic-method-%28type-ii%29
https://www.benchchem.com/product/b166107?utm_src=pdf-body
https://www.vintessential.com.au/assets/datasheets/file/test-kit-instructions/2018/4a160-enzymatic-malic-30-v10082017.pdf
https://www.vintessential.com.au/assets/datasheets/file/test-kit-instructions/2018/4a160-enzymatic-malic-30-v10082017.pdf
https://www.oiv.int/standards/annex-a-methods-of-analysis-of-wines-and-musts/section-3-chemical-analysis/section-3-1-organic-compounds/section-3-1-3-acids/l-malic-acid%3A-enzymatic-method-%28type-ii%29
https://rahrbsg.com/wp-content/uploads/2021/11/K-LMAL_DATA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix the contents of the cuvettes thoroughly by inverting several times.

After approximately 3 minutes, read and record the initial absorbance (A1) for both the blank

and the sample.[7]

Start the reaction by adding 0.01 mL of L-MDH solution to each cuvette.[7]

Mix well and incubate for 5-10 minutes at room temperature to allow the reaction to go to

completion.[7]

Read and record the final absorbance (A2) for both the blank and the sample.[7]

5. Calculation of L-Malic Acid Concentration

Calculate the change in absorbance for the sample (ΔA_sample) and the blank (ΔA_blank):

ΔA_sample = A2_sample - A1_sample

ΔA_blank = A2_blank - A1_blank

Calculate the corrected absorbance change (ΔA_malic_acid) by subtracting the blank's

absorbance change from the sample's:

ΔA_malic_acid = ΔA_sample - ΔA_blank

The concentration of L-malic acid can be calculated using the Beer-Lambert law:

Concentration (g/L) = (ΔA_malic_acid * V_total * MW) / (ε * d * V_sample * 1000)

Where:

V_total = Total volume in the cuvette (in mL)[7]

V_sample = Volume of the sample added to the cuvette (in mL)[7]

MW = Molecular weight of L-malic acid (134.09 g/mol )[7]

ε = Molar extinction coefficient of NADH at 340 nm (6.3 L·mmol⁻¹·cm⁻¹)[7]
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d = Path length of the cuvette (typically 1 cm)[7]

If the sample was diluted, the result must be multiplied by the dilution factor.
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Caption: Experimental workflow for the enzymatic determination of L-malic acid.
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Reaction 1: Oxidation of L-Malic Acid Reaction 2: Trapping of Oxaloacetate
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Caption: Signaling pathway of the enzymatic assay for L-malic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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